4-[(6-chloro-3-pyridyl)oxy]-6,7-dimethoxy-quinoline
Overview
Description
4-[(6-chloro-3-pyridyl)oxy]-6,7-dimethoxy-quinoline is a useful research compound. Its molecular formula is C16H13ClN2O3 and its molecular weight is 316.74 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Preparation
- A study demonstrated the oxidation of heterocyclic compounds like quinoline to their N-oxides using trichloroisocyanuric acid, acetic acid, sodium acetate, and water, yielding 78%–90% products (Zhong, Guo, & Song, 2004).
Structural Analysis
- Structural analysis of certain heterocyclic compounds, including those with a quinoline group, highlighted the inclination of various rings to each other and the formation of hydrogen bonds, demonstrating the importance of molecular structure in determining properties (Mague, Al-Taifi, Mohamed, Akkurt, & Bakhite, 2017).
Biological Activity
- Research on 2-aminoquinazolines revealed significant inhibition of human/mouse chemotaxis and anti-inflammatory activity in a murine model of acute dermatitis, suggesting potential biological applications (Yokoyama et al., 2009).
Pharmaceutical Research
- A study focusing on 4-Hydroxy-6,7-Dimethoxy-2-Oxo-1,2-Dihydroquinoline-3-Carboxylic Acid N-R-Amide Hydrochlorides showed high antihypoxic effects, indicating their potential as antioxidants and for pharmacological testing (Ukrainets, Mospanova, & Davidenko, 2014).
Chemical Interactions and Complex Formation
- Studies on barbituric acid derivatives revealed the formation of steady intermolecular sandwich-like complexes stabilized by weak hydrogen bonds and π–π stacking, highlighting the role of weak interactions in stabilizing complex structures (Khrustalev, Krasnov, & Timofeeva, 2008).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 6-chloropyridin-3-yl derivatives, have been used in the synthesis of various pharmaceuticals . The specific role of these targets would depend on the context of the pharmaceutical application.
Mode of Action
The exact nature of these interactions would depend on the specific targets and the chemical structure of the compound .
Biochemical Pathways
Based on the compound’s structure, it might be involved in pathways related to pyridine metabolism or pathways that involve its targets .
Pharmacokinetics
These properties would determine the bioavailability of the compound, affecting how much of the compound reaches its targets and how long it stays in the body .
Result of Action
These effects would likely be related to the function of the compound’s targets and could include changes in cellular signaling, gene expression, or metabolic processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-[(6-Chloropyridin-3-yl)oxy]-6,7-dimethoxyquinoline. These factors could include temperature, pH, the presence of other molecules, and the specific characteristics of the biological environment where the compound is active .
Properties
IUPAC Name |
4-(6-chloropyridin-3-yl)oxy-6,7-dimethoxyquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c1-20-14-7-11-12(8-15(14)21-2)18-6-5-13(11)22-10-3-4-16(17)19-9-10/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIKBXUMRCVQCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CN=C(C=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630334 | |
Record name | 4-[(6-Chloropyridin-3-yl)oxy]-6,7-dimethoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
666731-22-2 | |
Record name | 4-[(6-Chloropyridin-3-yl)oxy]-6,7-dimethoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.